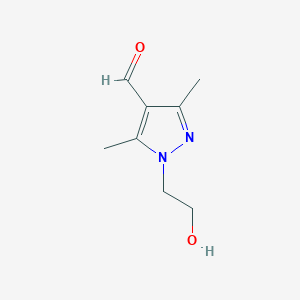

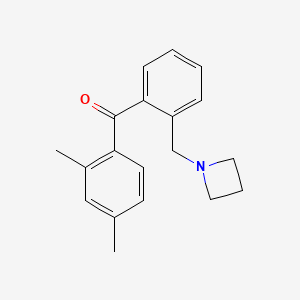

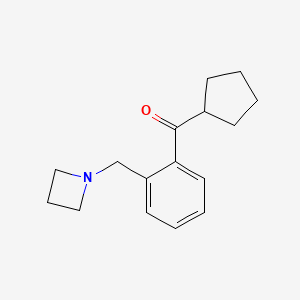

![molecular formula C17H20ClN3O2 B1293000 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide CAS No. 1119450-81-5](/img/structure/B1293000.png)

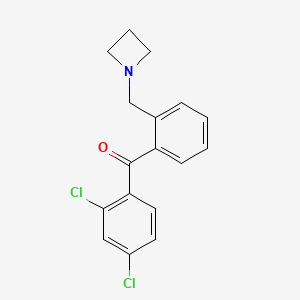

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide is a chemical entity that features an oxadiazole ring, a common motif in medicinal chemistry due to its relevance in drug design and synthesis. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is not directly mentioned in the provided papers, but its structure suggests potential reactivity and utility in the synthesis of various chemical entities, possibly including pharmaceuticals.

Synthesis Analysis

The synthesis of related oxadiazole compounds can be inferred from the provided papers. For instance, a novel condensing agent was prepared by reacting 5-phenyl-1,3,4-oxadiazole-2(3H)-thione with trichloromethyl chloroformate, which suggests that chloromethyl groups can be introduced into oxadiazole rings under certain conditions . Additionally, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide demonstrates the use of cyanomethylene functionality to construct new heterocycles, indicating that chloromethyl and cyanomethyl groups can be reactive sites for further chemical transformations .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra . These techniques allow for the determination of the compound's functional groups and the confirmation of the molecular framework. The stability of the oxadiazole ring and its derivatives, as well as the presence of substituents like the chloromethyl group, can significantly influence the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Oxadiazole compounds can participate in various chemical reactions. The reactivity of the cyanomethylene group in related compounds has been exploited to create new heterocycles . Furthermore, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide indicates that oxadiazoles can undergo transformations to yield amino derivatives, which can further react to form Schiff bases or other analogues . These reactions highlight the versatility of oxadiazole derivatives in chemical syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms in the oxadiazole ring contributes to the compound's acid/base stability, as demonstrated by the pronounced stability of related 3-oxo-1,2,3-oxadiazoles . The introduction of substituents such as chloromethyl groups can further modify the compound's properties, potentially affecting its solubility, boiling point, and reactivity. The evaluation of these properties is essential for understanding the compound's behavior in various environments and its potential applications.

Applications De Recherche Scientifique

Alkaline Phosphatase Inhibitors

Bi-heterocyclic benzamides, which includes 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide, were found to be potent inhibitors of alkaline phosphatase. These compounds were identified as non-toxic medicinal scaffolds, useful in regulating normal calcification of bones and teeth (Abbasi et al., 2019).

Kinase Inhibition for Cancer Therapy

A series of 4-chloro-benzamides derivatives, which include the compound , demonstrated potential as RET kinase inhibitors for cancer therapy. These compounds showed moderate to high potency in kinase assays and inhibited cell proliferation driven by RET wildtype and gatekeeper mutation (Han et al., 2016).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, related to the compound of interest, exhibited significant nematocidal activity. They were effective against Bursaphelenchus xylophilus and showed potential as lead compounds for the development of nematicides (Liu et al., 2022).

Antimicrobial Activity

Some 1,2,4-oxadiazole derivatives, closely related to 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide, were evaluated for their antimicrobial activity. They demonstrated effectiveness against various microbes, indicating their potential in antimicrobial therapies (Abdellatif et al., 2013).

Anticancer Evaluation

N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, a class including the compound , exhibited moderate to excellent anticancer activity against various cancer cell lines. This suggests its potential as an effective compound in cancer treatment (Ravinaik et al., 2021).

Antioxidant Activity

Functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, related to the compound of interest, showed significant antioxidant activity and protected against DNA damage induced by the Bleomycin iron complex. This indicates their potential as antioxidants (Bondock et al., 2016).

Propriétés

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2/c18-10-15-20-16(21-23-15)13-7-4-8-14(9-13)17(22)19-11-12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,10-11H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYPUNXFMLRTDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001152595 |

Source

|

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide | |

CAS RN |

1119450-81-5 |

Source

|

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.